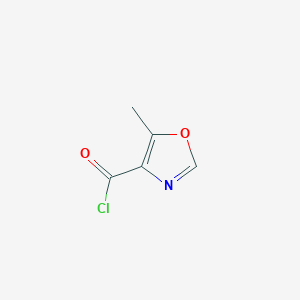
2-Methyl-3-(trifluoromethyl)phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Intermediates for Medicine and Pesticide : 2-Methyl-3-(trifluoromethyl)phenol is an important intermediate in the synthesis of medicines and pesticides. Its synthesis from trifluoromethyl benzene involves multiple steps, including nitration, reduction, diazotization, and hydrolysis. The process has been optimized for improved yield and purity (Zhang Zhi-hai, 2010).
Creation of Aryl Trifluoromethyl Ethers and Plant Growth Regulators : A new method for synthesizing aryl trifluoromethyl ethers using phenols has been developed. This method is practical for O-trifluoromethylation of phenols and has potential applications in creating plant-growth regulators like Flurprimidol (Min‐Feng Zhou et al., 2016).
Direct Conversion of Phenols to Trifluoromethylbenzo[b]furans : A new method directly converts phenols into 2-methylthio-3-trifluoromethylbenzo[b]furans, increasing the diversity of available trifluoromethylbenzo[b]furans. This process involves an extended Pummerer annulation reaction (Takayuki Kobatake et al., 2010).
Benzylic C-H Trifluoromethylation for Drug Synthesis : Phenol derivatives can be trifluoromethylated using copper/Togni reagent. This method has practical utility in synthesizing enoyl-acyl carrier protein reductase inhibitors (H. Egami et al., 2015).
Preparation of Functionalized 3-(Trifluoromethyl)phenols : A synthesis process involving 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones results in functionalized 3-(trifluoromethyl)phenols (C. Mamat et al., 2008).
Direct O-trifluoromethylation of Unprotected Phenols : A general procedure for O-trifluoromethylation of unprotected phenols has been developed, leading to a wide range of aryl trifluoromethyl ethers (Jian-Bo Liu et al., 2015).
Quantum Chemical Computational Studies : Studies on the molecular structure and thermodynamic functions of compounds like 2-methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol have been conducted, providing insights into their electronic and physical properties (H. Tanak, 2010).
Investigation of Corrosion Inhibition : The compound's derivatives have been investigated for corrosion inhibition properties, providing insights into their molecular interactions in specific environments (N. Yılmaz et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKJXOXHZAEQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297404 | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-47-9 | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)


![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)







